![molecular formula C10H16 B025764 5-Ethylbicyclo[2.2.2]oct-2-ene CAS No. 106623-86-3](/img/structure/B25764.png)
5-Ethylbicyclo[2.2.2]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylbicyclo[2.2.2]oct-2-ene, also known as Ethyl Norbornene, is an organic compound that belongs to the family of bicyclic compounds. It is a colorless liquid with a pungent odor and is used in various industrial applications.2.2]oct-2-ene, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene is not well understood. However, it is known to undergo various chemical reactions, including Diels-Alder reactions and radical reactions. These reactions are dependent on the functional groups present in the compound and the reaction conditions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene. However, it has been shown to have low toxicity and is not considered to be a significant health hazard. It is also not known to have any significant effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene is its versatility in various chemical reactions. It is also readily available and relatively inexpensive. However, one of the limitations of using 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several potential future directions for the study of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene. One area of interest is its potential use in the development of new materials, such as liquid crystals and supramolecular structures. Additionally, further research is needed to understand the mechanism of action of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene and its potential applications in various chemical reactions. Finally, there is a need for more studies on the environmental impact of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene and its potential toxicity to humans and other organisms.
Conclusion:
In conclusion, 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene is an organic compound with various industrial applications. Its synthesis can be achieved through several methods, and it has been extensively studied for its potential use in various scientific fields. While there is limited information available on its biochemical and physiological effects, it is considered to be relatively safe to use. Future research should focus on its potential use in the development of new materials and its mechanism of action in chemical reactions.
Méthodes De Synthèse
The synthesis of 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene can be achieved through several methods. One of the most common methods is the reaction of ethylcyclopentadiene with ethylene in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the product is dependent on the reaction conditions. Other methods include the reaction of ethylcyclopentadiene with acetylene or the reaction of ethylcyclopentadiene with propylene in the presence of a catalyst.
Applications De Recherche Scientifique
5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene has been extensively studied for its applications in various scientific fields. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a ligand in organometallic chemistry and as a solvent in chemical reactions. Additionally, 5-5-Ethylbicyclo[2.2.2]oct-2-enebicyclo[2.2.2]oct-2-ene has been studied for its potential use in the development of new materials, such as liquid crystals and supramolecular structures.
Propriétés
Numéro CAS |
106623-86-3 |
|---|---|
Nom du produit |
5-Ethylbicyclo[2.2.2]oct-2-ene |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
5-ethylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C10H16/c1-2-9-7-8-3-5-10(9)6-4-8/h3,5,8-10H,2,4,6-7H2,1H3 |
Clé InChI |
FTOFVYGLRHSFAM-UHFFFAOYSA-N |
SMILES |
CCC1CC2CCC1C=C2 |
SMILES canonique |
CCC1CC2CCC1C=C2 |
Autres numéros CAS |
106623-86-3 |
Synonymes |
Bicyclo(2.2.2)oct-2-ene, 5-ethyl-, (1alpha,4alpha,5alpha)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)
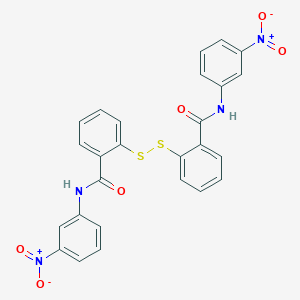
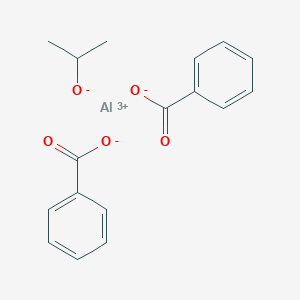
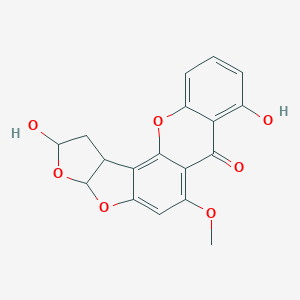
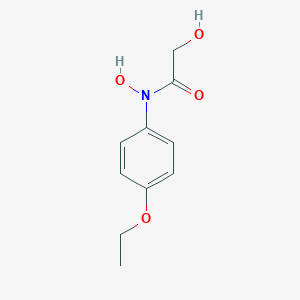
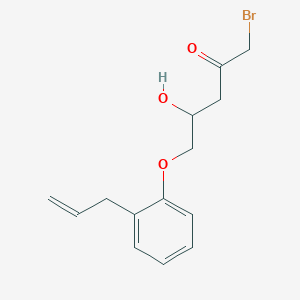
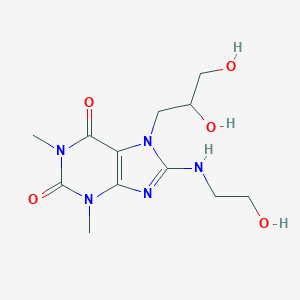
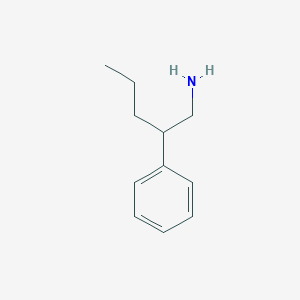
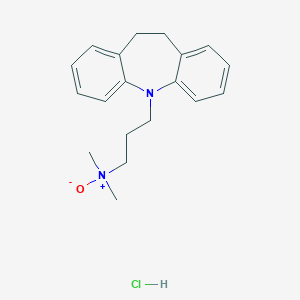
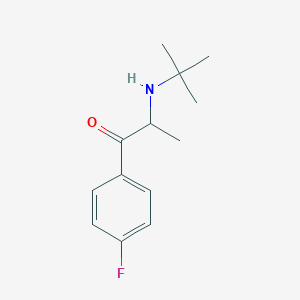
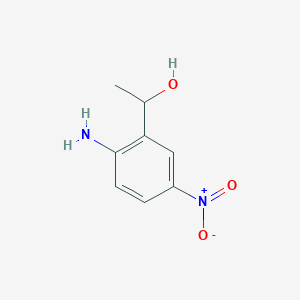
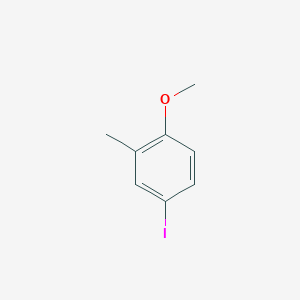
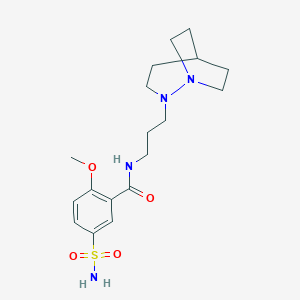
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)